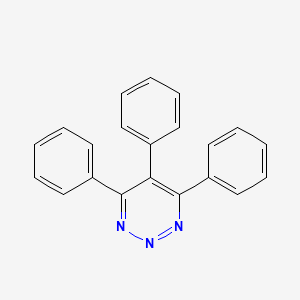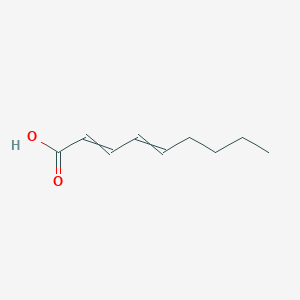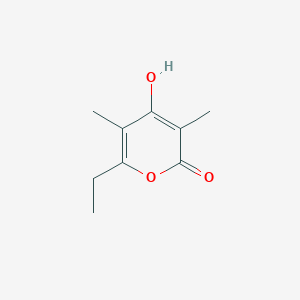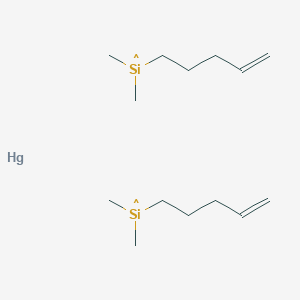
N-(butylideneamino)but-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butylideneamino)but-2-en-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a butylideneamino group attached to a but-2-en-1-amine structure. It is a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(butylideneamino)but-2-en-1-amine can be synthesized through several methods. One common method involves the reaction of butylamine with but-2-enal (crotonaldehyde) under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is then reduced to form the desired amine compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Industrial production methods also focus on optimizing the reaction conditions to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(butylideneamino)but-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines or amides.
Applications De Recherche Scientifique
N-(butylideneamino)but-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of polymers, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(butylideneamino)but-2-en-1-amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form coordination complexes with metal ions, influencing their reactivity and stability. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparaison Avec Des Composés Similaires
N-(butylideneamino)but-2-en-1-amine can be compared with other similar compounds, such as:
Butylamine: A primary amine with a simpler structure.
But-2-enal (crotonaldehyde): An aldehyde used in the synthesis of the compound.
N-butylamine: Another amine with a different substitution pattern.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in various applications where specific chemical behavior is required.
Propriétés
Numéro CAS |
36566-74-2 |
|---|---|
Formule moléculaire |
C8H16N2 |
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
N-(butylideneamino)but-2-en-1-amine |
InChI |
InChI=1S/C8H16N2/c1-3-5-7-9-10-8-6-4-2/h3,5,8-9H,4,6-7H2,1-2H3 |
Clé InChI |
NJOLUQSSLMAZEB-UHFFFAOYSA-N |
SMILES canonique |
CCCC=NNCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


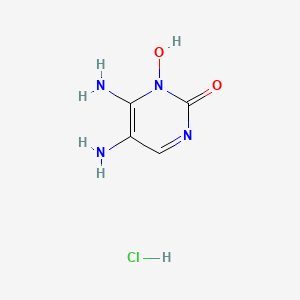
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)

![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)

